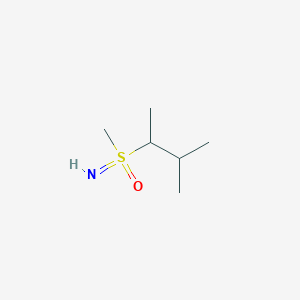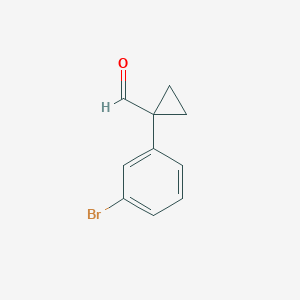![molecular formula C12H10F3N3O2 B13188997 N-{[4-(trifluoromethoxy)phenyl]methyl}-1H-imidazole-1-carboxamide](/img/structure/B13188997.png)
N-{[4-(trifluoromethoxy)phenyl]methyl}-1H-imidazole-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-{[4-(trifluoromethoxy)phenyl]methyl}-1H-imidazole-1-carboxamide is a synthetic compound that belongs to the class of imidazole derivatives. Imidazoles are heterocyclic compounds containing a five-membered ring with two non-adjacent nitrogen atoms. The trifluoromethoxy group attached to the phenyl ring enhances the compound’s chemical stability and biological activity, making it a valuable molecule in various scientific research fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-{[4-(trifluoromethoxy)phenyl]methyl}-1H-imidazole-1-carboxamide typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the cyclization of amido-nitriles in the presence of a nickel catalyst.
Introduction of the Trifluoromethoxy Group: The trifluoromethoxy group can be introduced through radical trifluoromethylation, which involves the use of carbon-centered radical intermediates.
Final Coupling: The final step involves coupling the imidazole ring with the trifluoromethoxy-substituted phenyl group under appropriate reaction conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
N-{[4-(trifluoromethoxy)phenyl]methyl}-1H-imidazole-1-carboxamide undergoes various chemical reactions, including:
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) to yield reduced derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups on the imidazole ring or phenyl ring are replaced with other groups under specific conditions.
Common Reagents and Conditions
Oxidizing Agents: TBHP, hydrogen peroxide (H2O2)
Reducing Agents: NaBH4, lithium aluminum hydride (LiAlH4)
Catalysts: Nickel catalysts, palladium catalysts
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.
Aplicaciones Científicas De Investigación
N-{[4-(trifluoromethoxy)phenyl]methyl}-1H-imidazole-1-carboxamide has diverse applications in scientific research:
Biology: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.
Mecanismo De Acción
The mechanism of action of N-{[4-(trifluoromethoxy)phenyl]methyl}-1H-imidazole-1-carboxamide involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and catalytic activity. The trifluoromethoxy group enhances the compound’s binding affinity and specificity for its targets .
Comparación Con Compuestos Similares
Similar Compounds
- 1-Methyl-N-(propan-2-yl)-N-({2-[4-(trifluoromethoxy)phenyl]pyridin-4-yl}methyl)-1H-imidazole-4-carboxamide
- N,N′-Bis[3,5-bis(trifluoromethyl)phenyl]thiourea
Uniqueness
N-{[4-(trifluoromethoxy)phenyl]methyl}-1H-imidazole-1-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the trifluoromethoxy group enhances its stability and reactivity, making it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C12H10F3N3O2 |
|---|---|
Peso molecular |
285.22 g/mol |
Nombre IUPAC |
N-[[4-(trifluoromethoxy)phenyl]methyl]imidazole-1-carboxamide |
InChI |
InChI=1S/C12H10F3N3O2/c13-12(14,15)20-10-3-1-9(2-4-10)7-17-11(19)18-6-5-16-8-18/h1-6,8H,7H2,(H,17,19) |
Clave InChI |
USJSAQQBFVGVDS-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1CNC(=O)N2C=CN=C2)OC(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-(4,5,6,7-Tetrahydrothiazolo[5,4-c]pyridin-2-yl)morpholine](/img/structure/B13188915.png)

![1-[1-(Aminomethyl)cyclobutyl]-1-(1-methylcyclopropyl)ethan-1-ol](/img/structure/B13188925.png)
![5-(4-Fluorobenzoyl)-octahydropyrrolo[3,4-b]pyrrole](/img/structure/B13188930.png)





![2-{2-[(Benzyloxy)carbonyl]-1,2,3,4-tetrahydroisoquinolin-5-yl}acetic acid](/img/structure/B13188962.png)



![N-[3-(3-Aminoprop-1-YN-1-YL)phenyl]methanesulfonamide](/img/structure/B13189001.png)
